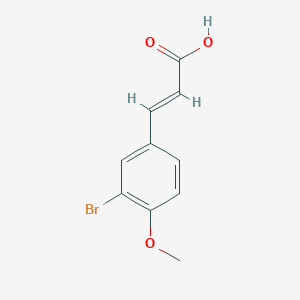

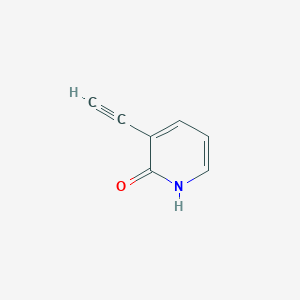

3-amino-N-methylthiophene-2-carboxamide

Vue d'ensemble

Description

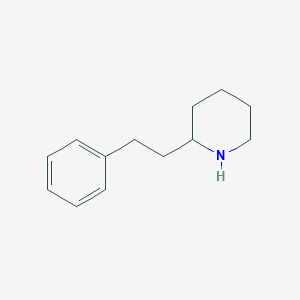

The compound 3-amino-N-methylthiophene-2-carboxamide is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in a five-membered ring. The presence of the amino and carboxamide functional groups suggests potential for biological activity, and modifications on the thiophene ring can lead to a variety of compounds with diverse properties and applications.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, nitrothiophene carboxamides with aminoalkyl side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine . Another study reported the synthesis of a highly phenylated diamine thiophene derivative, which was used to create aromatic polyamides . Additionally, a practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate was developed using Chan-Lam cross-coupling, demonstrating the versatility of thiophene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can significantly influence their physical and chemical properties. For example, in N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is almost planar with the thiophene ring, which could affect the compound's reactivity and interaction with biological targets . The configuration of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids was determined by NMR spectroscopy, highlighting the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. The study on 3-amino-2-carbamoylthiophene showed that it reacts with cycloalkanones to form imines, indicating the reactivity of the amino group in the thiophene context . The formation of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide through the interaction with aromatic aldehydes further exemplifies the chemical versatility of thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The glass transition temperatures and thermal stability of the synthesized polyamides containing a tetraphenylthiophene unit were found to be high, indicating good material properties for industrial applications . The planarity between the carboxamide group and the thiophene ring, as well as the hydrogen bonding observed in N-butylthiophene-3-carboxamide, are likely to affect the compound's solubility and intermolecular interactions .

Applications De Recherche Scientifique

1. Radiosensitizers and Cytotoxins

3-Amino-N-methylthiophene-2-carboxamide derivatives have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. Compounds with tertiary amine bases or oxiranes have shown potent radiosensitization properties in hypoxic mammalian cells, with some evidence of radiosensitization in vivo, although higher doses were limited by systemic toxicity (Threadgill et al., 1991).

2. Secondary Steric Effects in Chemical Reactions

The compound has been involved in studies exploring secondary steric effects in chemical reactions. For instance, research on the rates of piperidinodebromination of N-substituted 2-bromo-4-R-5-nitrothiophene-3-carboxamides in methanol highlights the impact of steric interactions on chemical processes (Consiglio et al., 1985).

3. Anticonvulsant Activity

Investigations into the anticonvulsant activity of Schiff bases of 2-aminothiophenes, including derivatives of 3-amino-N-methylthiophene-2-carboxamide, have been conducted. These studies include in silico properties and screening against seizures, suggesting potential therapeutic applications (Kunda et al., 2013).

4. Synthesis and Analysis of Biologically Active Compounds

Research on azomethine derivatives of 2-aminothiophenes, including 3-amino-N-methylthiophene-2-carboxamide, has focused on their potential biological activities. Studies include the optimization of synthesis methods and the investigation of structure-activity relationships, indicating the relevance of these compounds in medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

5. Catalytic Aminocarbonylation

The compound has been utilized in studies on homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This research has implications for the synthesis of N-substituted nicotinamides and related compounds of biological significance (Takács et al., 2007).

6. Crystal Structure and Computational Studies

Studies on the crystal structure and computational aspects of methyl-3-aminothiophene-2-carboxylate, a related compound, have provided insights into its properties, including intermolecular interactions and electronic structure, which are relevant for organic synthesis and material science applications (Tao et al., 2020).

7. Antimicrobial Activity

Research on the antimicrobial activity of derivatives of 3-amino-N-methylthiophene-2-carboxamide has been conducted, indicating potential applications in the development of new antimicrobial agents (Kolisnyk et al., 2015).

Propriétés

IUPAC Name |

3-amino-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8-6(9)5-4(7)2-3-10-5/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTOJEUDQYAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443320 | |

| Record name | 3-Amino-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-methylthiophene-2-carboxamide | |

CAS RN |

147123-48-6 | |

| Record name | 3-Amino-N-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)

![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)